Spiro[cyclopropane-1,3'-indoline]
Overview
Description
Spiro[cyclopropane-1,3’-indoline] is a spirocyclic compound characterized by a cyclopropane ring fused to an indoline moiety Spirocyclic compounds are notable for their unique three-dimensional structures, which often impart distinct chemical and biological properties
Scientific Research Applications
Spiro[cyclopropane-1,3’-indoline] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Spiro[cyclopropane-1,3’-indoline] is a class of spirocyclic compounds that are present in a wide range of pharmaceuticals and biologically important natural alkaloids . These compounds possess versatile reactivity, enabling them to act as precursors for other privileged heterocycles . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .
Mode of Action
It is known that these compounds interact with their targets in a way that results in changes at the molecular level . For instance, some spiroindolines and spiroindoles show microtubule assembly inhibition .
Biochemical Pathways
Spiro[cyclopropane-1,3’-indoline] affects various biochemical pathways. For example, some spiroindolines and spiroindoles dampen the operation of muscarinic serotonin receptors . .
Result of Action
The molecular and cellular effects of Spiro[cyclopropane-1,3’-indoline]'s action are diverse, given its wide range of potential targets. For example, some spiroindolines and spiroindoles have shown antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Action Environment
The action, efficacy, and stability of Spiro[cyclopropane-1,3’-indoline] can be influenced by various environmental factors. For instance, an “on-water” [4 + 2] annulation reaction has been developed for the synthesis of spiro(indoline-2,3’-hydropyridazine) scaffolds . Compared with the reaction in organic solvents, the use of water as the sole solvent remarkably improves the reaction efficiency as well as chemoselectivity .
Future Directions
Spirocyclic structures like Spiro[cyclopropane-1,3’-indoline] have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . They access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, the development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclopropane-1,3’-indoline] typically involves cyclopropanation reactions. One common method is the Corey–Chaykovsky reaction, where a fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield spiro[cyclopropane-1,9’-fluorene] with a 70% yield . Another approach involves the reaction of diazoalkanes with oxoindol-Δ3,α-acrylate, which proceeds through a [1,3]-dipolar cycloaddition .
Industrial Production Methods
Industrial production methods for spiro[cyclopropane-1,3’-indoline] are less documented in the literature. the scalability of the Corey–Chaykovsky reaction and similar cyclopropanation reactions suggests potential for industrial application, provided that reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like lead tetraacetate.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, with the cyclopropane ring remaining intact.
Common Reagents and Conditions
Oxidation: Lead tetraacetate is used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the specific substitution reaction, but typically involve the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with lead tetraacetate can yield phthalimidonitrene derivatives .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share a similar spirocyclic structure but are fused to steroidal frameworks.
Spiro[cyclopropane-1,9’-fluorene]: Another spirocyclic compound with a fluorene moiety.
Spiro[cyclopropane-1,2’-[2H]indol]-3’(1’H)-one: Similar in structure but with different functional groups.
Uniqueness
Spiro[cyclopropane-1,3’-indoline] is unique due to its specific combination of a cyclopropane ring and an indoline moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopropane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-4-9-8(3-1)10(5-6-10)7-11-9/h1-4,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUXNJRKIXTEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564257 | |
Record name | 1',2'-Dihydrospiro[cyclopropane-1,3'-indole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174-66-3 | |
Record name | 1',2'-Dihydrospiro[cyclopropane-1,3'-indole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are cyclobutane photodimers and why are they significant in the context of spiro[cyclopropane-1,3'-indoline] compounds?
A1: Cyclobutane pyrimidine dimers are lesions formed in DNA due to exposure to ultraviolet (UV) light. This type of DNA damage can lead to mutations and potentially cancer. Spiro[cyclopropane-1,3'-indoline] compounds, when linked to pyrimidines like 1,3-dimethyluracil, can form unique cyclobutane photodimers upon UV irradiation. Studying the structures of these photodimers provides valuable information about the photochemical behavior of these compounds and their potential applications.
Q2: What structural information about spiro[cyclopropane-1,3'-indoline]-cis,syn-1,3-dimethyluracil cyclobutane photodimers is revealed through the research?
A: The research primarily focuses on elucidating the three-dimensional structures of two distinct spiro[cyclopropane-1,3'-indoline]-cis,syn-1,3-dimethyluracil cyclobutane photodimers. [, ] These structures were determined using X-ray crystallography, a technique that reveals the precise arrangement of atoms within a molecule. While specific molecular formulas, weights, and spectroscopic data aren't provided in the abstracts, the research highlights the structural diversity possible in these photodimers. [, ] Understanding these structural nuances is crucial for exploring potential applications of these compounds, for example, in the development of photo-switchable molecules or as probes to study DNA damage and repair.
Q3: How could further research expand upon the existing knowledge of these spiro[cyclopropane-1,3'-indoline] photodimers?
A3: Future research could explore the stability and reactivity of these photodimers under various conditions, including different solvents, temperatures, and pH levels. Investigating their photochemical properties, such as their absorption and emission spectra, quantum yields, and potential for photoreversibility, would provide further insights into their potential applications. Additionally, studying the interactions of these photodimers with biological systems, such as DNA or proteins, could open avenues for their use in chemical biology or medicinal chemistry.
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